molecular formula C16H16O2 B15227084 4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid

4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B15227084
M. Wt: 240.30 g/mol
InChI Key: PNFJWNKEBMMIFZ-UHFFFAOYSA-N
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Description

4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a propyl group attached to one ring and a carboxylic acid group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, to form carboxylic acids or ketones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid from the corresponding methyl derivative.

    Reduction: Formation of 4’-Propyl-[1,1’-biphenyl]-3-methanol from the carboxylic acid.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application

Comparison with Similar Compounds

  • 4’-Methyl-[1,1’-biphenyl]-3-carboxylic acid
  • 4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid
  • 4’-Butyl-[1,1’-biphenyl]-3-carboxylic acid

Comparison:

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-(4-propylphenyl)benzoic acid

InChI

InChI=1S/C16H16O2/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(11-14)16(17)18/h3,5-11H,2,4H2,1H3,(H,17,18)

InChI Key

PNFJWNKEBMMIFZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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